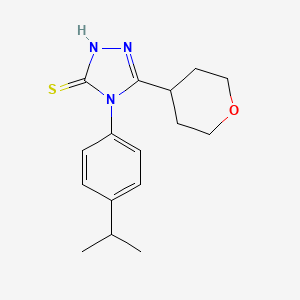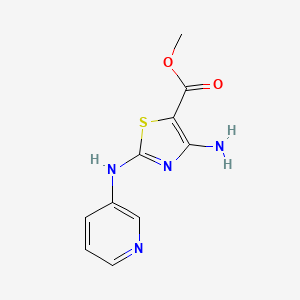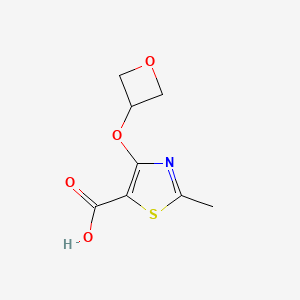
特丁津D5
描述
Terbuthylazine D5 is an isotope-labeled analog of the herbicide terbuthylazine. It belongs to the chloro-triazine family of herbicides, which are widely used for vegetation management in agricultural and non-agricultural settings. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the ethyl group of terbuthylazine, making it useful for various analytical applications .
科学研究应用
Terbuthylazine D5 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Analytical Chemistry: It is used as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of pesticides.
Environmental Studies: The compound helps in tracing the environmental fate and transport of herbicides.
Biological Research: It is used in studies involving the metabolism and bioaccumulation of herbicides in living organisms.
Industrial Applications: Terbuthylazine D5 is employed in the development and validation of analytical methods for pesticide residues
作用机制
Target of Action
Terbuthylazine D5 is primarily targeted at the enzyme acetolactate synthase (ALS) in plants . This enzyme plays a crucial role in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine .
Mode of Action
The mode of action of Terbuthylazine D5 involves the inhibition of photosynthesis at photosystem II . By binding to the D1 protein of photosystem II, Terbuthylazine D5 blocks the electron transport chain, thereby inhibiting the photosynthetic process . This disruption of photosynthesis leads to the cessation of essential metabolic processes in the plant, resulting in plant death .
Biochemical Pathways
Terbuthylazine D5 affects the biochemical pathway of photosynthesis, specifically the electron transport chain in photosystem II . The downstream effects of this inhibition include the disruption of ATP production and the generation of reactive oxygen species, which can cause further damage to the plant cells .
Pharmacokinetics
It is known that terbuthylazine d5 is moderately mobile in the environment , suggesting that it may be readily absorbed and distributed within organisms
Result of Action
The primary result of Terbuthylazine D5’s action is the inhibition of photosynthesis, leading to the death of the plant . On a molecular level, this involves the disruption of the electron transport chain in photosystem II . On a cellular level, the inhibition of photosynthesis leads to a lack of energy production, causing the plant cells to die .
Action Environment
The action, efficacy, and stability of Terbuthylazine D5 can be influenced by various environmental factors. For example, the mobility of Terbuthylazine D5 in the environment can affect its distribution and therefore its efficacy . Additionally, factors such as soil type, rainfall, and temperature can influence the degradation and persistence of Terbuthylazine D5 in the environment . These factors can therefore impact the overall effectiveness and potential environmental impact of Terbuthylazine D5.
生化分析
Biochemical Properties
Terbuthylazine D5 plays a significant role in biochemical reactions, particularly in the inhibition of photosynthesis. It interacts with various biomolecules, including enzymes and proteins involved in the photosynthetic pathway. The compound binds to the D1 protein in the photosystem II complex, inhibiting electron transport and ultimately leading to the disruption of photosynthesis . This interaction is crucial for its herbicidal activity, as it prevents the synthesis of essential biomolecules required for plant growth.
Cellular Effects
Terbuthylazine D5 has been shown to affect various cell types and cellular processes. In human and mouse cells, it induces DNA damage and oxidative stress . The compound’s cytotoxicity is relatively low in non-target cells, with higher concentrations leading to reduced cell viability primarily through apoptosis . In HepG2 cells, terbuthylazine D5 exposure results in low-level DNA instability, indicating its potential to interfere with cellular functions such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of terbuthylazine D5 involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the D1 protein in the photosystem II complex, inhibiting electron transport and disrupting photosynthesis . This inhibition leads to the generation of reactive oxygen species (ROS), causing oxidative stress and DNA damage . Additionally, terbuthylazine D5 can induce changes in gene expression related to stress response and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of terbuthylazine D5 change over time. The compound is relatively stable, with degradation occurring over several months . In soil, terbuthylazine D5 residues decrease significantly within six months, with half-lives ranging from 23 to 37 days depending on soil type . Long-term exposure to terbuthylazine D5 in vitro and in vivo studies has shown persistent DNA damage and oxidative stress in various cell types .
Dosage Effects in Animal Models
The effects of terbuthylazine D5 vary with different dosages in animal models. At low doses, the compound induces minimal cytotoxicity and DNA damage . Higher doses result in significant toxic effects, including increased apoptosis and oxidative stress . In mice, daily exposure to terbuthylazine D5 at 0.0035 mg/kg body weight for 14 days led to DNA instability in leukocytes, bone marrow, liver, and kidney cells .
Metabolic Pathways
Terbuthylazine D5 is involved in various metabolic pathways, primarily related to its herbicidal activity. The compound is metabolized in plants and animals, with its metabolites contributing to its overall toxicity . In plants, terbuthylazine D5 is metabolized through hydroxylation and conjugation reactions, leading to the formation of less toxic compounds . In animals, the compound is metabolized in the liver, with its metabolites excreted through urine .
Transport and Distribution
Within cells and tissues, terbuthylazine D5 is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . In plants, terbuthylazine D5 is primarily localized in the chloroplasts, where it exerts its herbicidal effects . In animals, the compound is distributed to various organs, including the liver, kidneys, and bone marrow .
Subcellular Localization
Terbuthylazine D5 is primarily localized in the chloroplasts of plant cells, where it inhibits photosynthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in specific compartments . In animal cells, terbuthylazine D5 is found in the cytoplasm and nucleus, where it induces DNA damage and oxidative stress .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Terbuthylazine D5 typically involves the deuteration of terbuthylazine. The process begins with the synthesis of terbuthylazine, which is then reacted with deuterated iodomethane to introduce deuterium atoms into the molecule. The reaction conditions usually involve the use of a deuterated solvent and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Terbuthylazine D5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as chromatography to achieve the desired level of deuteration .
化学反应分析
Types of Reactions: Terbuthylazine D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert Terbuthylazine D5 into its reduced forms.
Substitution: The chloro group in Terbuthylazine D5 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives .
相似化合物的比较
Atrazine: Another chloro-triazine herbicide with similar applications but different substituents.
Simazine: Similar to atrazine but with different functional groups.
Propazine: Another member of the chloro-triazine family with distinct substituents.
Uniqueness of Terbuthylazine D5: Terbuthylazine D5 is unique due to its isotopic labeling, which makes it particularly valuable for analytical applications. The presence of deuterium atoms allows for precise quantification and tracing in various scientific studies, providing an advantage over non-labeled analogs .
属性
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXISNSWEXTPMF-RPIBLTHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


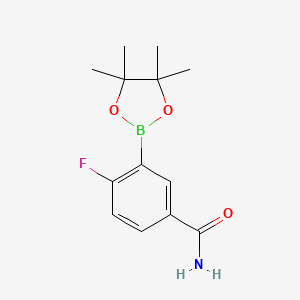
![(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409409.png)
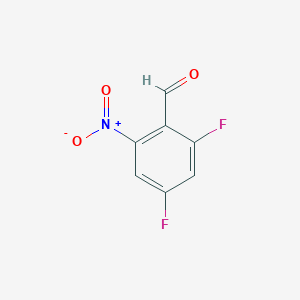
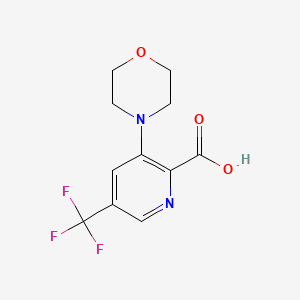
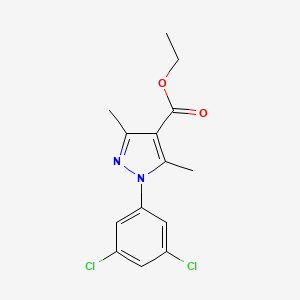
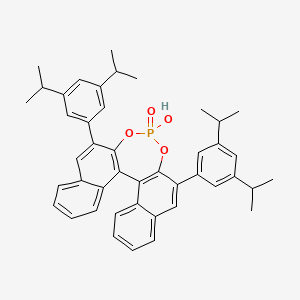
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409415.png)
![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409418.png)
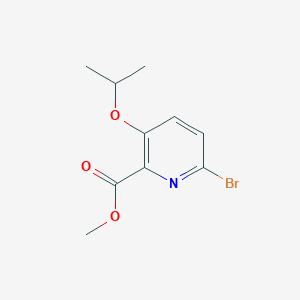
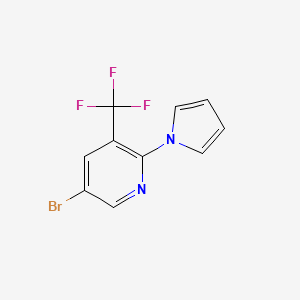
![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide](/img/structure/B1409422.png)
